5-(2-chlorophenyl)-1H-indole

Catalog No.
S13335085
CAS No.
M.F
C14H10ClN
M. Wt
227.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-chlorophenyl)-1H-indole

Product Name

5-(2-chlorophenyl)-1H-indole

IUPAC Name

5-(2-chlorophenyl)-1H-indole

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

InChI

InChI=1S/C14H10ClN/c15-13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-9,16H

InChI Key

INEDHQBEXZCAPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC=C3)Cl

5-(2-Chlorophenyl)-1H-indole, also known by its CAS number 23746-76-1, is a synthetic compound characterized by an indole core structure substituted at the 5-position with a 2-chlorophenyl group. Its molecular formula is C₁₄H₁₀ClN, and it has a molecular weight of approximately 227.69 g/mol. The compound exhibits a density of about 1.3 g/cm³ and has a boiling point of approximately 423.3 °C at standard atmospheric pressure .

Due to its functional groups. Notably, it can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate. This oxidation process is significant for modifying the compound's biological activity and reactivity. Additionally, it can participate in electrophilic aromatic substitution reactions, which are typical for indole derivatives, allowing for further functionalization at the indole ring.

The biological activity of 5-(2-Chlorophenyl)-1H-indole has been the subject of various studies. It has demonstrated potential anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. The compound's mechanism of action likely involves binding to various receptors and modulating their activity, leading to significant biological effects such as apoptosis in cancer cells and anti-proliferative properties against certain types of tumors .

Several methods exist for synthesizing 5-(2-Chlorophenyl)-1H-indole. A common approach involves the reaction of indole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine. This reaction typically requires heating to ensure complete conversion and can be optimized through purification techniques like recrystallization or chromatography . Alternative synthetic routes may include the use of Friedel-Crafts acylation reactions or nucleophilic substitutions involving indole derivatives.

5-(2-Chlorophenyl)-1H-indole has several applications in medicinal chemistry due to its notable biological activity. It serves as an important intermediate in the synthesis of various biologically active compounds, particularly those targeting inflammatory diseases and cancer therapies . Its derivatives are being explored for potential use in pharmaceuticals, highlighting its significance in drug design.

Interaction studies have focused on understanding how 5-(2-Chlorophenyl)-1H-indole interacts with biological macromolecules, including enzymes and receptors. These studies often assess its binding affinity and inhibitory effects on specific targets, revealing insights into its pharmacological potential. The compound's ability to modulate enzymatic activity underscores its relevance in developing treatments for inflammatory conditions and cancer.

Several compounds share structural similarities with 5-(2-Chlorophenyl)-1H-indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-1H-indole-2,3-dioneBromine substitution at position 5Enhanced biological activity against certain cancers
5-Fluoro-1H-indole-2,3-dioneFluorine substitution at position 5Potentially improved pharmacokinetics
IsatinBasic indole structure with carbonyl groupsKnown for diverse biological activities including antimicrobial effects
4-Pyridinyl derivativesPyridine rings attached to indole structureUseful in cardiotonics and bronchodilators

These compounds exhibit various biological activities and applications but differ primarily in their substituents and resulting pharmacological profiles. The unique combination of a chlorophenyl group with the indole framework in 5-(2-Chlorophenyl)-1H-indole contributes to its distinctive properties and potential therapeutic applications .

XLogP3

4.3

Hydrogen Bond Donor Count

1

Exact Mass

227.0501770 g/mol

Monoisotopic Mass

227.0501770 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

Explore Compound Types